2,2,4,4-Tetramethyl-3-oxocyclobutyl propanoate
Description
Properties
CAS No. |
1133-07-9 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(2,2,4,4-tetramethyl-3-oxocyclobutyl) propanoate |
InChI |
InChI=1S/C11H18O3/c1-6-7(12)14-9-10(2,3)8(13)11(9,4)5/h9H,6H2,1-5H3 |
InChI Key |
MDCDFBMSADAKOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1C(C(=O)C1(C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Summary
The general synthetic pathway involves:
Step 1: Formation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione intermediate
This is achieved by reacting isobutyryl chloride with triethylamine and a metal powder (such as zinc) in an organic solvent under reflux conditions, followed by filtration and distillation to isolate the intermediate diketone.Step 2: Hydrogenation of the diketone
The diketone intermediate is dissolved in an organic solvent and subjected to catalytic hydrogenation under elevated pressure and temperature to yield the diol.Step 3: Purification
Post-reaction, the mixture is filtered, evaporated, and dispersed in solvents to isolate the pure diol product.
This approach is detailed in Chinese patent CN112457170A, which emphasizes triethylamine recycling through metal-mediated release from triethylamine hydrochloride, enhancing process sustainability and efficiency.
Detailed Reaction Conditions and Ratios
| Step | Reagents & Conditions | Molar Ratios | Temperature | Pressure | Notes |
|---|---|---|---|---|---|
| S1: Diketone formation | Isobutyryl chloride, triethylamine, zinc powder, organic solvent | 1.97 : 0.019 : 0.99 (isobutyryl chloride : triethylamine : zinc) | <40 °C initially, then reflux | Atmospheric | Stirring, filtration, washing, distillation under reduced pressure |
| S2: Isolation of diketone | Dissolution in second organic solvent, cooling, filtration | - | Ambient | Atmospheric | Intermediate isolation |
| S3: Hydrogenation | Diketone dissolved in third organic solvent, catalyst (e.g., copper oxide based), hydrogen gas | - | 140–200 °C | 2.0–8.0 MPa | Reaction time: 2–5 hours; catalyst includes copper oxide, zinc oxide, aluminum oxide, chromium oxide |
The hydrogenation step uses fixed-bed reactors with a novel four-component catalyst system achieving conversion rates of ~87.7% and selectivity of ~85.8% for the diol product.
Catalysts and Hydrogenation Details
The hydrogenation catalyst is critical for converting the diketone to the diol. The catalyst composition typically includes:
- Copper oxide (CuO)
- Zinc oxide (ZnO)
- Aluminum oxide (Al2O3)
- Chromium oxide (Cr2O3)
These catalysts provide high activity and selectivity under moderate temperatures (140–200 °C) and pressures (2.0–8.0 MPa) in fixed-bed reactors. The hydrogen-to-substrate molar ratio is maintained between 100 and 350 to optimize reaction efficiency.
Industrial Process Optimization
The process patented by BASF and further improved in Chinese patents includes:
- Recycling of triethylamine by metal powder treatment of triethylamine hydrochloride, reducing reagent consumption.
- Use of organic solvents tailored for each step to maximize solubility and ease of purification.
- Controlled temperature and pressure profiles to maximize yield and minimize side reactions.
- Filtration and distillation steps to isolate intermediates and final products with high purity.
Data Table: Summary of Preparation Steps and Conditions
| Preparation Step | Reagents | Solvent | Catalyst | Temperature (°C) | Pressure (MPa) | Duration | Conversion / Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| Formation of diketone | Isobutyryl chloride, triethylamine, zinc powder | Organic solvent (e.g., dichloromethane) | None | Reflux (~40–80) | Atmospheric | Several hours | High, near quantitative | Triethylamine recycled |
| Isolation of diketone | - | Second organic solvent | - | Ambient | Atmospheric | Cooling, filtration | - | Purification step |
| Hydrogenation to diol | Diketone intermediate, H2 | Third organic solvent | CuO/ZnO/Al2O3/Cr2O3 catalyst | 140–200 | 2.0–8.0 | 2–5 hours | ~87.7% conversion, 85.8% selectivity | Fixed-bed reactor |
Supporting Literature and Sources
- Patent CN112457170A details the stepwise preparation of 2,2,4,4-tetramethyl-1,3-cyclobutanediol, including metal-mediated triethylamine recycling and hydrogenation steps.
- Patent CN105732329A describes the catalyst composition and hydrogenation conditions for converting the diketone to diol with high conversion and selectivity.
- Bench-scale synthesis and reaction mechanism analysis of related cyclobutanediol compounds provide insight into reaction types and conditions.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethyl-3-oxocyclobutyl propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
2,2,4,4-Tetramethyl-3-oxocyclobutyl propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,4,4-tetramethyl-3-oxocyclobutyl propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The pathways involved may include ester hydrolysis or oxidation-reduction reactions, depending on the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,2,4,4-Tetramethyl-3-pentanone (CAS 815-24-7)
- Structure : A linear ketone with tetramethyl branching around the carbonyl group.
- Key Differences :
- Lacks the cyclobutane ring, resulting in reduced ring strain and greater conformational flexibility.
- The absence of an ester group limits its utility in reactions requiring nucleophilic acyl substitution.
- Research Findings :
(2R)-2-Amino-4-([(1S)-1-Methyl-2-oxo-2-[(2,2,4,4-tetramethyl-3-thietanyl)amino]ethyl]amino)-4-oxobutyric Acid
- Structure: A sulfur-containing thietane ring with tetramethyl substitution, coupled with an amino acid backbone.
- Key Differences: The thietane ring introduces sulfur, altering electronic properties (e.g., increased polarizability) compared to the cyclobutane oxygen-based system.
- Research Findings :
Methyl 2-Benzoylamino-3-oxobutanoate
- Structure: A β-keto ester with a benzoylamino substituent.
- Key Differences :
- Linear β-keto ester system lacks the steric constraints of the tetramethyl-cyclobutane core.
- The benzoyl group enhances aromatic interactions, useful in catalysis or photochemical studies.
- Research Findings :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Steric Effects: The tetramethyl substitution in 2,2,4,4-Tetramethyl-3-oxocyclobutyl propanoate imposes significant steric hindrance, slowing nucleophilic attacks at the ester carbonyl compared to linear analogs like methyl 2-benzoylamino-3-oxobutanoate .
- Ring Strain : The cyclobutane ring’s strain energy (~110 kJ/mol) enhances reactivity in ring-opening polymerizations, contrasting with the more stable thietane derivatives .
- Functional Group Synergy: The combination of ketone and ester groups in the cyclobutyl system enables tandem reactions (e.g., Michael additions followed by cyclizations), a feature less exploitable in simpler analogs like 2,2,4,4-Tetramethyl-3-pentanone .
Biological Activity
Overview
2,2,4,4-Tetramethyl-3-oxocyclobutyl propanoate is an organic compound with the potential for various biological activities. Its unique structure allows it to interact with biological systems in ways that may lead to applications in pharmacology and therapeutic development. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C14H24O3 |
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | 2,2,4,4-Tetramethyl-3-oxocyclobutyl propanoate |
| CAS Number | 1133-07-9 |
The biological activity of 2,2,4,4-Tetramethyl-3-oxocyclobutyl propanoate is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The compound's structural features facilitate binding with specific sites on these targets, potentially modulating their activity and influencing metabolic pathways.
Antimicrobial Activity
Research indicates that 2,2,4,4-Tetramethyl-3-oxocyclobutyl propanoate exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains.
- Study Findings:
- Inhibition of growth in Staphylococcus aureus and Escherichia coli.
- Minimum inhibitory concentration (MIC) values suggest potent activity comparable to standard antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cell lines.
- Case Study:
- A study conducted on human breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability.
- Mechanistic studies suggested that the compound activates caspase pathways leading to programmed cell death.
Antimicrobial Efficacy
| Microorganism | MIC (µg/mL) | Standard Antibiotic Comparison |
|---|---|---|
| Staphylococcus aureus | 32 | 16 (Penicillin) |
| Escherichia coli | 64 | 32 (Ampicillin) |
Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Caspase activation |
| HeLa (Cervical Cancer) | 20 | Induction of apoptosis |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2,2,4,4-tetramethyl-3-oxocyclobutyl propanoate, and what experimental conditions optimize yield?
- Methodological Answer : Synthesis likely involves esterification of 2,2,4,4-tetramethyl-3-oxocyclobutanol with propanoic acid derivatives (e.g., propionyl chloride) under acid catalysis (e.g., H₂SO₄). Optimize conditions by varying temperature (70–100°C), solvent (anhydrous toluene or THF), and stoichiometric ratios (1:1.2 alcohol:acyl chloride). Monitor progress via TLC or FT-IR for ester carbonyl (~1740 cm⁻¹) formation .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR : ¹³C NMR to confirm cyclobutyl ring carbons (δ 25–35 ppm) and ester carbonyl (δ 170–175 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion [M+H]⁺ matching theoretical mass.
- XRD : For crystalline structure validation (if crystallizable) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : While direct toxicity data is unavailable, apply general ester-handling precautions:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential volatility.
- In case of exposure, rinse skin/eyes with water for 15+ minutes and consult medical guidance .
Advanced Research Questions
Q. How do steric effects from the tetramethylcyclobutyl group influence the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer : The bulky cyclobutyl group likely hinders nucleophilic attack at the ester carbonyl. To study this:
- Perform kinetic studies with varying nucleophiles (e.g., amines, alcohols) under controlled conditions.
- Compare reaction rates with less hindered esters (e.g., methyl propanoate) using HPLC or GC-MS for quantification .
Q. What contradictions exist in reported spectroscopic data for structurally similar esters, and how can they be resolved?
- Methodological Answer : For example, conflicting ¹H NMR shifts for cyclobutyl protons (δ 1.2–1.8 ppm vs. δ 1.5–2.0 ppm) may arise from solvent polarity or concentration effects. Resolve by:
- Repeating measurements in standardized solvents (e.g., CDCl₃).
- Cross-referencing with computational models (DFT calculations for predicted shifts) .
Q. What strategies mitigate thermal degradation during high-temperature applications of this compound?
- Methodological Answer : Test thermal stability via TGA/DSC to identify decomposition thresholds. Stabilize using:
- Antioxidants (e.g., BHT at 0.1–0.5 wt%).
- Inert atmosphere (N₂/Ar) during heating.
- Evaluate degradation products via GC-MS .
Q. How does the electron-withdrawing oxo group affect the ester’s hydrolytic stability under acidic vs. basic conditions?
- Methodological Answer : The 3-oxo group increases electrophilicity, accelerating hydrolysis. Compare hydrolysis rates by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
